5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine
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Overview
Description
5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of bromine and pyridin-2-ylmethoxy groups in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 2-(pyridin-2-ylmethoxy)aniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis, with appropriate adjustments for larger volumes and industrial equipment.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.
Scientific Research Applications
5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Chemical Biology: It serves as a building block for the synthesis of biologically active heterocyclic compounds.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the bromine atom.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a piperazine ring instead of the pyridin-2-ylmethoxy group.
Uniqueness
5-Bromo-2-(pyridin-2-ylmethoxy)-pyrimidine is unique due to the presence of both bromine and pyridin-2-ylmethoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-5-13-10(14-6-8)15-7-9-3-1-2-4-12-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXQRCTUGXFPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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